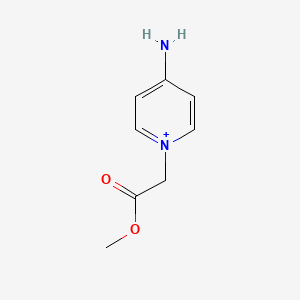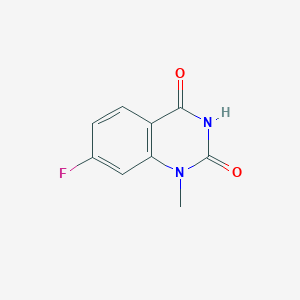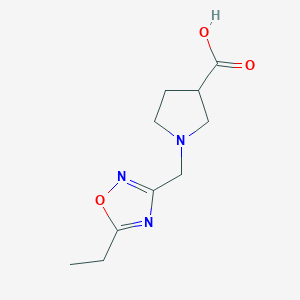
1-((5-Ethyl-1,2,4-oxadiazol-3-yl)methyl)pyrrolidine-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-((5-Ethyl-1,2,4-oxadiazol-3-yl)methyl)pyrrolidine-3-carboxylicacid is a heterocyclic compound that contains both an oxadiazole ring and a pyrrolidine ring
准备方法
The synthesis of 1-((5-Ethyl-1,2,4-oxadiazol-3-yl)methyl)pyrrolidine-3-carboxylicacid typically involves the formation of the oxadiazole ring followed by its attachment to the pyrrolidine ring. One common method involves the cyclization of an amidoxime with a suitable carboxylic acid derivative under acidic conditions . Industrial production methods may involve optimizing reaction conditions to maximize yield and purity, such as using high temperatures and specific catalysts .
化学反应分析
1-((5-Ethyl-1,2,4-oxadiazol-3-yl)methyl)pyrrolidine-3-carboxylicacid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
科学研究应用
1-((5-Ethyl-1,2,4-oxadiazol-3-yl)methyl)pyrrolidine-3-carboxylicacid has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Organic Synthesis: This compound serves as a building block for the synthesis of more complex molecules, facilitating the development of new materials and chemicals.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.
作用机制
The mechanism of action of 1-((5-Ethyl-1,2,4-oxadiazol-3-yl)methyl)pyrrolidine-3-carboxylicacid involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects . The pathways involved can vary depending on the specific application and target.
相似化合物的比较
Similar compounds to 1-((5-Ethyl-1,2,4-oxadiazol-3-yl)methyl)pyrrolidine-3-carboxylicacid include other oxadiazole derivatives and pyrrolidine-containing compounds. For example:
3-Amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan: This compound shares the oxadiazole ring but differs in its additional functional groups.
1-(5-Ethyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride: This compound is structurally similar but contains a methanamine group instead of a pyrrolidine ring.
The uniqueness of 1-((5-Ethyl-1,2,4-oxadiazol-3-yl)methyl)pyrrolidine-3-carboxylicacid lies in its combination of the oxadiazole and pyrrolidine rings, which imparts distinct chemical and biological properties .
属性
分子式 |
C10H15N3O3 |
|---|---|
分子量 |
225.24 g/mol |
IUPAC 名称 |
1-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C10H15N3O3/c1-2-9-11-8(12-16-9)6-13-4-3-7(5-13)10(14)15/h7H,2-6H2,1H3,(H,14,15) |
InChI 键 |
WEIWYZGHBXYRQV-UHFFFAOYSA-N |
规范 SMILES |
CCC1=NC(=NO1)CN2CCC(C2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


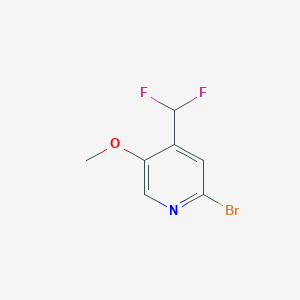
![tert-Butyl(4aR,8aR)-octahydro-6H-pyrido[3,4-b][1,4]oxazine-6-carboxylate](/img/structure/B13012943.png)
![Ethyl 2-(benzyloxy)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13012944.png)
![3-Chloro-7-(trifluoromethyl)pyrido[2,3-b]pyrazine](/img/structure/B13012956.png)
![tert-Butyl 4-bromo-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13012959.png)
![7-Bromofuro[3,2-b]pyridine](/img/structure/B13012966.png)
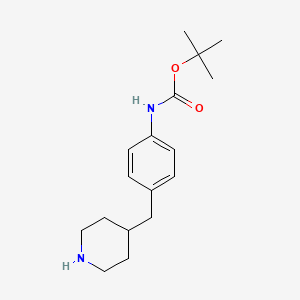
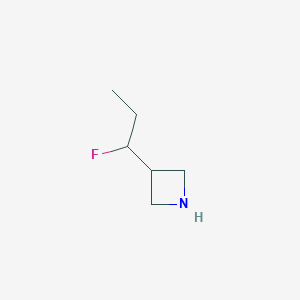

![2-Isopropyloxazolo[5,4-c]pyridine](/img/structure/B13012993.png)
![(S)-7,7-Dimethylhexahydropyrrolo[1,2-a]pyrazin-3(4H)-one](/img/structure/B13012998.png)
![Tert-butyl 7-oxo-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B13013008.png)
